N-((1H-benzo[d]imidazol-2-yl)methyl)-6-ethoxypyrimidine-4-carboxamide

Kinase inhibition Structure-activity relationship Hinge-binding geometry

This compound distinguishes itself within the benzimidazole–pyrimidine carboxamide class through a flexible methylene linker, which explores conformational space inaccessible to rigid, directly linked analogs, potentially altering kinase hinge-region geometry. Its balanced drug-like properties (MW 297.31, TPSA 92.8 Ų, XLogP3 1.6) make it a prime starting point for CDK or CMGC kinase inhibitor optimization programs. It meets fragment- and lead-like criteria for library enrichment, offering a distinct structural motif to complement existing screening collections. Ensure your next kinase profiling campaign accesses this unique chemical space.

Molecular Formula C15H15N5O2
Molecular Weight 297.318
CAS No. 2034227-37-5
Cat. No. B3017874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1H-benzo[d]imidazol-2-yl)methyl)-6-ethoxypyrimidine-4-carboxamide
CAS2034227-37-5
Molecular FormulaC15H15N5O2
Molecular Weight297.318
Structural Identifiers
SMILESCCOC1=NC=NC(=C1)C(=O)NCC2=NC3=CC=CC=C3N2
InChIInChI=1S/C15H15N5O2/c1-2-22-14-7-12(17-9-18-14)15(21)16-8-13-19-10-5-3-4-6-11(10)20-13/h3-7,9H,2,8H2,1H3,(H,16,21)(H,19,20)
InChIKeyAWVWTDPTDWNUOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile: N-((1H-benzo[d]imidazol-2-yl)methyl)-6-ethoxypyrimidine-4-carboxamide (CAS 2034227-37-5) – Class, Properties & Sourcing Context


N-((1H-benzo[d]imidazol-2-yl)methyl)-6-ethoxypyrimidine-4-carboxamide (CAS 2034227-37-5) is a synthetic small molecule belonging to the benzimidazole–pyrimidine carboxamide class, a scaffold frequently explored for kinase inhibition and anticancer applications. With a molecular formula of C15H15N5O2 and molecular weight of 297.31 g·mol⁻¹, the compound features a 6-ethoxypyrimidine-4-carboxamide core linked via a methylene bridge to a 1H-benzo[d]imidazole moiety [1]. Its calculated XLogP3 of 1.6 and topological polar surface area (TPSA) of 92.8 Ų suggest favorable drug-like properties, positioning it as a moderately lipophilic, hydrogen-bond-capable candidate for target engagement studies [1]. The compound is registered under EC number 100.309.818 and appears in the ECHA inventory, confirming its status as a commercially trackable research chemical [2].

Why Benzimidazole–Pyrimidine Analogs Cannot Be Freely Substituted for N-((1H-benzo[d]imidazol-2-yl)methyl)-6-ethoxypyrimidine-4-carboxamide


Within the benzimidazole–pyrimidine carboxamide family, subtle structural variations—linker length, substituent position, and heterocycle substitution—produce divergent target binding profiles and pharmacokinetic behavior. For example, related 2-aminobenzimidazole-substituted pyrimidines have yielded CDK1 IC₅₀ values spanning from <10 nM to >1 µM depending solely on the nature of the pyrimidine substituent [1]. The methylene bridge in the target compound introduces conformational flexibility distinct from direct N-linked analogs such as N-(1H-benzo[d]imidazol-2-yl)-6-ethoxypyrimidine-4-carboxamide, potentially altering hydrogen-bond geometry with kinase hinge regions . Furthermore, the 6-ethoxy group on the pyrimidine ring modulates lipophilicity and metabolic stability compared to methoxy or unsubstituted congeners—a factor shown to be critical for achieving oral bioavailability in imidazole pyrimidine amide CDK inhibitor series [2]. Generic substitution without experimental validation therefore risks unpredictable potency shifts, altered selectivity, and failed in vivo translation.

Quantitative Differentiation Evidence: N-((1H-benzo[d]imidazol-2-yl)methyl)-6-ethoxypyrimidine-4-carboxamide vs. Closest Structural Analogs


Conformational Flexibility from Methylene Linker vs. Direct N-Linked Benzimidazole–Pyrimidine Analogs

The target compound incorporates a methylene (–CH₂–) bridge between the benzimidazole and the carboxamide carbonyl, whereas the closest direct analog, N-(1H-benzo[d]imidazol-2-yl)-6-ethoxypyrimidine-4-carboxamide, employs a direct N-linkage. This single-atom insertion increases the rotatable bond count from 4 to 5, providing an additional degree of torsional freedom that can enable the benzimidazole ring to adopt a more favorable orientation within the ATP-binding pocket of kinases [1]. In the broader benzimidazole–pyrimidine series, linker flexibility has been correlated with CDK2 inhibitory potency: compounds with flexible linkers have shown up to a 50-fold improvement in IC₅₀ compared to rigidified analogs, though head-to-head data for this specific pair are not available [2].

Kinase inhibition Structure-activity relationship Hinge-binding geometry

Lipophilicity Tuning via 6-Ethoxy vs. 6-Methoxy Pyrimidine Substitution

The 6-ethoxy substituent on the pyrimidine ring differentiates this compound from common 6-methoxy analogs. Ethoxy imparts higher lipophilicity (XLogP3 = 1.6) compared to the methoxy variant (estimated XLogP3 ≈ 1.1–1.3 for the 6-methoxy pyrimidine analog), while remaining within the favorable range for oral absorption (XLogP3 < 5) [1]. In the imidazole pyrimidine amide CDK inhibitor series, control of lipophilicity was explicitly identified as critical: compounds with XLogP exceeding 2.5 suffered from CYP isoform inhibition and hERG liability, whereas those with XLogP below 1.0 showed poor cell permeability [2]. The ethoxy group thus occupies a balanced lipophilicity window that may offer advantages over both more and less lipophilic close analogs.

Drug-likeness Lipophilicity Metabolic stability

Topological Polar Surface Area (TPSA) and Predicted Membrane Permeability

The target compound exhibits a TPSA of 92.8 Ų, which falls below the widely accepted threshold of 140 Ų for good oral absorption and below 90–100 Ų for blood-brain barrier penetration [1]. In comparison, related benzimidazole–pyrimidine conjugates bearing additional polar substituents (e.g., sulfonamide or carboxylate groups) often exceed TPSA values of 120 Ų, which can limit intracellular target access and bioavailability [2]. The target compound's TPSA is consistent with CDK inhibitors that have demonstrated both cellular potency and oral pharmacokinetic profiles in rodent models [3].

ADME prediction Blood-brain barrier Oral bioavailability

Hydrogen-Bond Donor/Acceptor Profile and Predicted Kinase Hinge-Binding Compatibility

The target compound possesses 2 hydrogen-bond donors (benzimidazole NH and carboxamide NH) and 5 hydrogen-bond acceptors (pyrimidine N atoms, ethoxy oxygen, carboxamide carbonyl, benzimidazole N), yielding a donor/acceptor ratio of 0.40 [1]. This profile closely matches the pharmacophore requirements of the ATP-binding hinge region of CDKs, which typically engages inhibitors through 2–3 key hydrogen bonds with backbone NH and carbonyl groups of residues such as Leu83 and Glu81 in CDK2 [2]. By comparison, CDK2 inhibitor compound 9b (2-fluoro-N-methyl-4-[[4-(2-methyl-3-propan-2-ylimidazol-4-yl)pyrimidin-2-yl]amino]benzamide), which achieved CDK2 IC₅₀ < 10 nM and 50–60-fold selectivity over CDK1/4, also presents a dual H-bond donor motif engaging the hinge [3]. The conservation of this hydrogen-bond architecture across active CDK inhibitors supports the target compound's potential for hinge-region binding.

Kinase hinge-binding Hydrogen bonding Target engagement

Procurement-Driven Application Scenarios for N-((1H-benzo[d]imidazol-2-yl)methyl)-6-ethoxypyrimidine-4-carboxamide


Kinase Inhibitor Hit-to-Lead Optimization Campaigns

The compound's benzimidazole–pyrimidine scaffold with a flexible methylene linker and balanced XLogP3/TPSA profile makes it a suitable starting point for medicinal chemistry optimization targeting CDK2, CDK1, or related CMGC kinases. The computed drug-like properties (MW 297.31, XLogP3 1.6, TPSA 92.8 Ų) align with lead-like criteria for oral kinase inhibitors [1]. Structure-activity relationship exploration can focus on varying the 6-alkoxy group, modifying the benzimidazole substitution, or replacing the carboxamide with bioisosteres, while monitoring kinase selectivity panels to identify a differentiated selectivity fingerprint [2].

Chemical Probe Development for Target Validation

Given the absence of extensive biological annotation, this compound represents an opportunity to develop a novel chemical probe for under-explored kinase targets. The conserved hydrogen-bond donor/acceptor architecture compatible with the kinase hinge region, combined with moderate lipophilicity that avoids the CYP inhibition liability associated with more lipophilic analogs, positions it for selectivity profiling against a broad kinase panel [1]. Procurement of a high-purity (>95%) batch followed by kinome-wide profiling (e.g., DiscoverX scanMAX) could quickly establish a target selectivity fingerprint and identify unique target engagement opportunities not addressed by existing chemogenomic tool compounds [2].

Comparative SAR Studies on Linker Geometry in Benzimidazole–Pyrimidine Kinase Inhibitors

The methylene-bridged architecture distinguishes this compound from direct N-linked and thioether-linked benzimidazole–pyrimidine series. Researchers investigating the impact of linker flexibility on CDK binding kinetics can use this compound alongside N-(1H-benzo[d]imidazol-2-yl)-6-ethoxypyrimidine-4-carboxamide (direct N-linked) and 2-((1H-benzo[d]imidazol-2-yl)methylthio)-pyrimidine analogs (thioether-linked) to systematically map the conformational requirements for potent inhibition [1]. The additional rotatable bond in the target compound is predicted to allow the benzimidazole to sample a wider range of dihedral angles relative to the pyrimidine plane, which may be critical for engaging kinases with deeper or shallower ATP pockets [2].

In Silico Screening Library Diversification

With a molecular weight below 300 Da, 5 rotatable bonds, moderate lipophilicity, and a TPSA in the favorable range for oral absorption, this compound meets multiple fragment-like and lead-like criteria. It can be incorporated into diversity-oriented synthesis libraries or virtual screening collections as a representative benzimidazole–pyrimidine scaffold with computed properties that complement existing entries—many of which are biased toward higher molecular weight or excessive polarity [1]. Procurement for library enrichment is supported by commercial availability from multiple vendors and the clean synthetic tractability implied by the single-step amide coupling disconnection between 6-ethoxypyrimidine-4-carboxylic acid and 2-(aminomethyl)benzimidazole [2].

Quote Request

Request a Quote for N-((1H-benzo[d]imidazol-2-yl)methyl)-6-ethoxypyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.